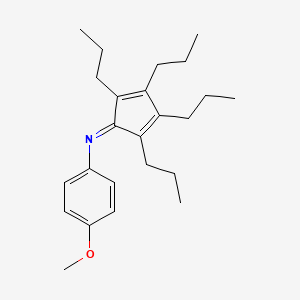![molecular formula C24H16N2O4 B14208885 Acetonitrile, 2,2'-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis- CAS No. 833485-57-7](/img/structure/B14208885.png)
Acetonitrile, 2,2'-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetonitrile, 2,2’-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, nitrile groups, and ether linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, 2,2’-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis- typically involves multi-step organic reactions. The process often starts with the preparation of the core phenylene structure, followed by the introduction of benzoyl groups and the formation of ether linkages. The nitrile groups are then introduced through specific nitrile-forming reactions. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The industrial process also emphasizes the importance of purification steps, such as recrystallization and chromatography, to achieve the desired compound quality.
化学反应分析
Types of Reactions
Acetonitrile, 2,2’-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the aromatic rings.
科学研究应用
Acetonitrile, 2,2’-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism by which Acetonitrile, 2,2’-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis- exerts its effects is primarily through its interaction with specific molecular targets. The compound’s aromatic rings and nitrile groups allow it to participate in various binding interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and lead to the observed effects.
相似化合物的比较
Similar Compounds
2,2’-[(1,4-Phenylene)bis(oxy)]diacetonitrile: Similar in structure but lacks the benzoyl groups.
2,2’-[(1,3-Phenylene)bis(oxy)]diacetonitrile: Similar but with different positioning of the phenylene and nitrile groups.
Uniqueness
Acetonitrile, 2,2’-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis- is unique due to the presence of benzoyl groups, which enhance its chemical reactivity and potential applications. The combination of nitrile groups and ether linkages also contributes to its distinct properties compared to other similar compounds.
属性
CAS 编号 |
833485-57-7 |
|---|---|
分子式 |
C24H16N2O4 |
分子量 |
396.4 g/mol |
IUPAC 名称 |
2-[2,4-dibenzoyl-5-(cyanomethoxy)phenoxy]acetonitrile |
InChI |
InChI=1S/C24H16N2O4/c25-11-13-29-21-16-22(30-14-12-26)20(24(28)18-9-5-2-6-10-18)15-19(21)23(27)17-7-3-1-4-8-17/h1-10,15-16H,13-14H2 |
InChI 键 |
LQCWACXDCWDHEU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2OCC#N)OCC#N)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


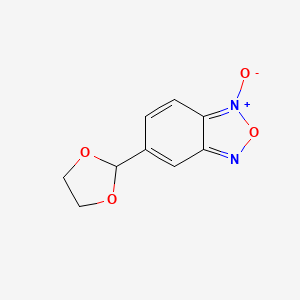

![1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14208822.png)
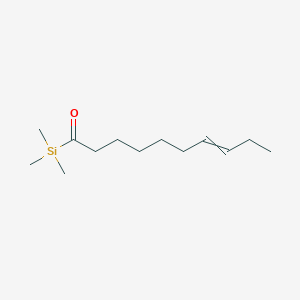
![2-{5-[(7-Phenylheptyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14208828.png)
![Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14208836.png)
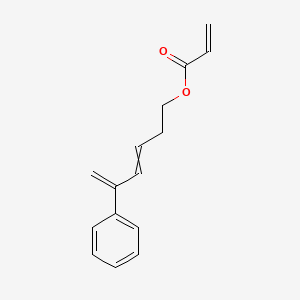
![4,4'-Carbonylbis{2-[([1,1'-biphenyl]-4-carbonyl)amino]benzoic acid}](/img/structure/B14208854.png)
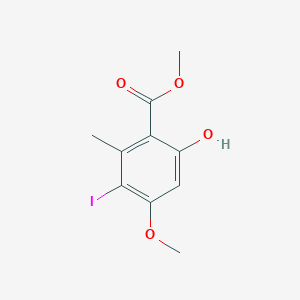
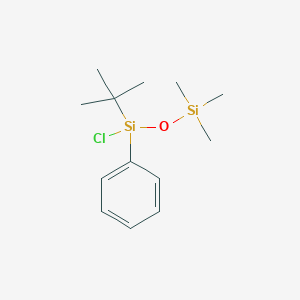
![N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14208878.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 6-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14208879.png)
![4-{4-[3-(4-Methoxyphenyl)azetidin-3-yl]phenyl}-1H-pyrazole](/img/structure/B14208881.png)
